molecular formula C12H13F2NO2S B6286548 (3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone CAS No. 2643368-32-3

(3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone

Cat. No.: B6286548
CAS No.: 2643368-32-3
M. Wt: 273.30 g/mol
InChI Key: RYJMEDSGWIKDTJ-UHFFFAOYSA-N
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Description

(3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C12H13F2NO2S and a molecular weight of 273.3 g/mol . This compound is characterized by the presence of difluoro, methoxy, and thiomorpholino groups attached to a methanone backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone typically involves the reaction of 3,4-difluoro-2-methoxybenzoyl chloride with thiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

(3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:

Scientific Research Applications

(3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxy groups can enhance its binding affinity to these targets, while the thiomorpholino group can modulate its chemical reactivity. These interactions can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

(3,4-Difluoro-2-methoxyphenyl)(thiomorpholino)methanone can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, such as its specific chemical reactivity and potential biological activities.

Properties

IUPAC Name

(3,4-difluoro-2-methoxyphenyl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2S/c1-17-11-8(2-3-9(13)10(11)14)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJMEDSGWIKDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)C(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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